5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-10-15-4-6-18(10)7-5-16-14(19)11-9-13(21-17-11)12-3-2-8-20-12/h2-4,6,8-9H,5,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMGUMDUKXGYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and imidazole intermediates, followed by their coupling with an isoxazole derivative. Common reagents used in these reactions include:
Furan-2-carboxylic acid: Starting material for the furan ring.
2-Methylimidazole: Starting material for the imidazole ring.
Isoxazole-3-carboxylic acid: Starting material for the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, thiols.
Major Products Formed
Oxidation products: Furan-2,5-dione derivatives.
Reduction products: Imidazoline derivatives.
Substitution products: Isoxazole derivatives with various substituents.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibitors: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its interactions with biological targets.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity.
Modulating receptor activity: Altering signal transduction pathways.
Interacting with DNA/RNA: Affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
The compound’s structural analogs, particularly ranitidine-related impurities and derivatives (), provide a basis for comparison. Below is a detailed analysis:
Table 1: Comparative Analysis of Key Structural Features
Key Observations:
Heterocyclic Diversity: The target compound uniquely combines isoxazole, furan, and imidazole rings, whereas ranitidine derivatives focus on furan with dimethylamino or nitroacetamide groups. Isoxazole rings enhance metabolic stability compared to furan-based systems .
The 2-methylimidazole side chain may confer stronger basicity (pKa ~6.5–7.5) compared to ranitidine’s dimethylamino group (pKa ~8.1), influencing bioavailability and target binding .
Pharmacological Implications :
- Ranitidine analogs act as H2 antagonists via furan-thioether-nitro motifs. The target compound’s imidazole-isoxazole scaffold may instead target kinases (e.g., JAK or EGFR families) due to imidazole’s affinity for ATP-binding pockets.
Biological Activity
5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a unique isoxazole ring fused with a furan moiety and an imidazole side chain. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including the compound . In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of this compound
The IC50 values indicate the concentration needed to inhibit cell growth by 50%. These values suggest that the compound has a promising profile for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction. Specifically, studies have shown that treatment with the compound leads to:
- G0/G1 Phase Arrest: This was particularly noted in Huh7 liver cancer cells, where a significant decrease in cyclin-dependent kinase 4 (CDK4) levels was observed, indicating disruption of the cell cycle progression .
- Induction of Apoptosis: The compound may activate apoptotic pathways, although specific pathways have yet to be fully elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Variations in substituents on the isoxazole and imidazole rings can significantly influence biological activity. For instance:
- Furan Substitution: The presence of the furan ring enhances lipophilicity, potentially improving cellular uptake.
- Imidazole Variants: Modifications on the imidazole nitrogen can alter interactions with biological targets, affecting potency and selectivity.
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Furan ring presence | Increased lipophilicity |
| Substituted imidazoles | Altered target interaction |
| Isoxazole ring modifications | Enhanced cytotoxicity |
Case Studies
A notable study involved screening various isoxazole derivatives against multiple cancer cell lines using sulforhodamine B (SRB) assays. The findings indicated that compounds structurally related to this compound exhibited potent activity with IC50 values ranging from 0.7 µM to 35.2 µM across different cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 5-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide?
- Methodology :
- Synthesis : Multi-step reactions are typically employed, starting with the formation of the isoxazole core via cyclization of nitrile oxides with alkynes. Subsequent functionalization involves coupling the furan-2-yl group and introducing the 2-(2-methylimidazol-1-yl)ethylamine moiety via carboxamide bond formation .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) must be carefully controlled to avoid side products. For example, microwave-assisted synthesis (as in ) can enhance reaction efficiency .
- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of the isoxazole ring and LC-MS/HPLC to verify purity (>95%). IR spectroscopy identifies amide C=O stretches (~1640–1680 cm⁻¹) and heterocyclic ring vibrations .
Q. What functional groups in this compound enable chemical modifications for structure-activity relationship (SAR) studies?
- Key Functional Groups :
- Furan ring : Susceptible to oxidation (e.g., to furan-2,3-dione) or electrophilic substitution .
- Isoxazole carboxamide : Allows nucleophilic substitution at the amide nitrogen or modification of the carboxamide linker .
- 2-Methylimidazole : Can undergo alkylation or coordination with metal catalysts .
- Experimental Design : Prioritize protecting groups (e.g., Boc for amines) during derivatization to maintain regiochemical integrity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Critical Parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates but may increase side reactions. Ethanol/water mixtures are preferable for recrystallization .
- Catalysts : Use Pd/C or Cu(I) catalysts for coupling reactions; microwave irradiation reduces reaction time (e.g., from 24h to 2h) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC isolates pure products (>90% yield in optimized cases) .
- Data-Driven Approach : Design-of-experiment (DoE) models can systematically vary temperature, solvent ratios, and catalyst loading to maximize yield .
Q. How to resolve contradictions in reported biological activity data across studies?
- Case Study :
- Antimicrobial Activity : shows variable MIC values for similar compounds (e.g., 5-methylisoxazole derivatives: MIC = 2–16 µg/mL). Contradictions may arise from assay conditions (e.g., pH, bacterial strain variability) .
- Anti-inflammatory Activity : Discrepancies in COX-2 inhibition (IC₅₀ = 0.5–5 µM) could result from differences in enzyme isoforms or assay protocols .
- Resolution Strategy :
- Standardize assays using reference compounds (e.g., indomethacin for COX inhibition).
- Validate results across multiple cell lines (e.g., HEK-293 vs. RAW 264.7 macrophages) .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). demonstrates docking poses for similar compounds in enzyme active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
